

How to improve Leelamine solubility for in vivo studies

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Compound of Interest

Compound Name: *Leelamine Hydrochloride*

Cat. No.: *B3432265*

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Leelamine Solubility Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the solubility of Leelamine for in vivo experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the known solubility properties of Leelamine?

A1: Leelamine is a lipophilic, weakly basic diterpene amine.^{[1][2]} Its solubility is limited in aqueous buffers but higher in organic solvents. The hydrochloride salt form of Leelamine shows improved solubility in some aqueous solutions.^[3] A summary of its solubility in common laboratory solvents is provided below.

Q2: My Leelamine solution is precipitating after I dilute my organic stock with an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a drug from a high-concentration organic stock into a buffer where it is less soluble. Here are some troubleshooting steps:

- **Decrease the Final Concentration:** The most straightforward solution is to work with a lower final concentration of Leelamine in your aqueous preparation.

- **Optimize the Co-solvent Ratio:** Leelamine is soluble in a 1:3 solution of ethanol:PBS (pH 7.2) at approximately 0.25 mg/mL.^{[4][5]} You can try altering this ratio, but be mindful of the potential for solvent toxicity in your in vivo model.
- **Use Formulation Strategies:** Instead of a simple co-solvent system, consider using more advanced formulation techniques like lipid-based microemulsions or cyclodextrin complexation, which are designed to enhance and maintain the solubility of lipophilic compounds in aqueous environments.
- **Vortex While Diluting:** When preparing the dilution, add the organic stock to the aqueous buffer slowly while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that can crash out of solution.

Q3: What is a recommended formulation for oral (gavage) administration of Leelamine in vivo?

A3: A lipid-based formulation, specifically a microemulsion, has been successfully used for the oral administration of Leelamine in mice.^[2] A formulation using tricaprylin can enhance oral bioavailability by keeping the lipophilic drug in a solubilized state during its transit through the gastrointestinal tract.^{[6][7]} See Protocol 1 for a detailed methodology.

Q4: How can I formulate Leelamine for parenteral (e.g., intraperitoneal) injection?

A4: For parenteral routes, it is critical to use a well-tolerated formulation that maintains solubility upon injection. Two common approaches are:

- **Co-solvent Systems:** Using solvents like DMSO or ethanol, followed by careful dilution into a vehicle like PBS or saline.^{[4][5]} This is suitable for lower concentrations.
- **Cyclodextrin Complexation:** Encapsulating Leelamine within a cyclodextrin molecule can significantly increase its aqueous solubility.^{[8][9]} Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a common choice for in vivo studies due to its safety profile. This method creates a stable solution that is less likely to precipitate upon injection. See Protocol 2 for details.

Q5: Can pH adjustment be used to improve Leelamine's solubility?

A5: Yes, as a weakly basic amine, Leelamine's solubility is pH-dependent.^{[10][11]} In acidic environments, the primary amine group becomes protonated, increasing its polarity and

aqueous solubility. Therefore, using an acidic buffer (e.g., pH 4-5) can improve solubility. However, for in vivo use, you must consider the physiological compatibility of the formulation's pH with the route of administration to avoid irritation or tissue damage.[12][13]

Quantitative Solubility Data

The following table summarizes the approximate solubility of Leelamine and its hydrochloride salt in various solvents.

Compound	Solvent	Solubility	Reference
Leelamine (Free Base)	Ethanol	100 mg/mL	[4]
Leelamine (Free Base)	DMSO	30 mg/mL	[4][5]
Leelamine (Free Base)	DMF	30 mg/mL	[4][5]
Leelamine (Free Base)	Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL	[4][5]
Leelamine HCl	Water	up to 9 mg/mL	[3]
Leelamine HCl	DMSO	up to 40 mg/mL	[3]
Leelamine HCl	Ethanol	20 mg/mL	[14]
Leelamine HCl	DMSO:PBS (pH 7.2) (1:2)	0.15 mg/mL	[14]

Experimental Protocols & Methodologies

Protocol 1: Lipid-Based Microemulsion for Oral Administration

This protocol is adapted from literature describing the use of a tricaprylin microemulsion for oral dosing of Leelamine in mice.[2]

Materials:

- Leelamine (or Leelamine HCl)
- Tricaprylin (medium-chain triglyceride oil)
- Surfactant (e.g., Kolliphor® RH 40 or Tween® 80)
- Co-surfactant (e.g., Transcutol® P or Ethanol)
- Saline or PBS (pH 7.2)

Methodology:

- **Determine Optimal Ratios:** Perform a pre-formulation study to find the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion. A common starting point is a 1:2:1 or 1:3:1 ratio of oil:surfactant:co-surfactant.
- **Dissolve Leelamine:** Weigh the required amount of Leelamine and dissolve it completely in the oil phase (Tricaprylin) by vortexing or gentle heating.
- **Add Surfactant/Co-surfactant:** To the oil phase containing Leelamine, add the pre-determined amounts of surfactant and co-surfactant. Mix thoroughly until a homogenous, clear mixture is formed. This is the Self-Microemulsifying Drug Delivery System (SMEDDS) pre-concentrate.
- **Form the Microemulsion:** For administration, slowly add the aqueous phase (saline or PBS) to the SMEDDS pre-concentrate with gentle but continuous stirring. The mixture should spontaneously form a clear or slightly bluish, transparent microemulsion.
- **Final Check:** Visually inspect the final formulation for any signs of precipitation or phase separation before administration.

Protocol 2: Cyclodextrin Complexation for Parenteral Administration

This protocol provides a general method for preparing a Leelamine-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

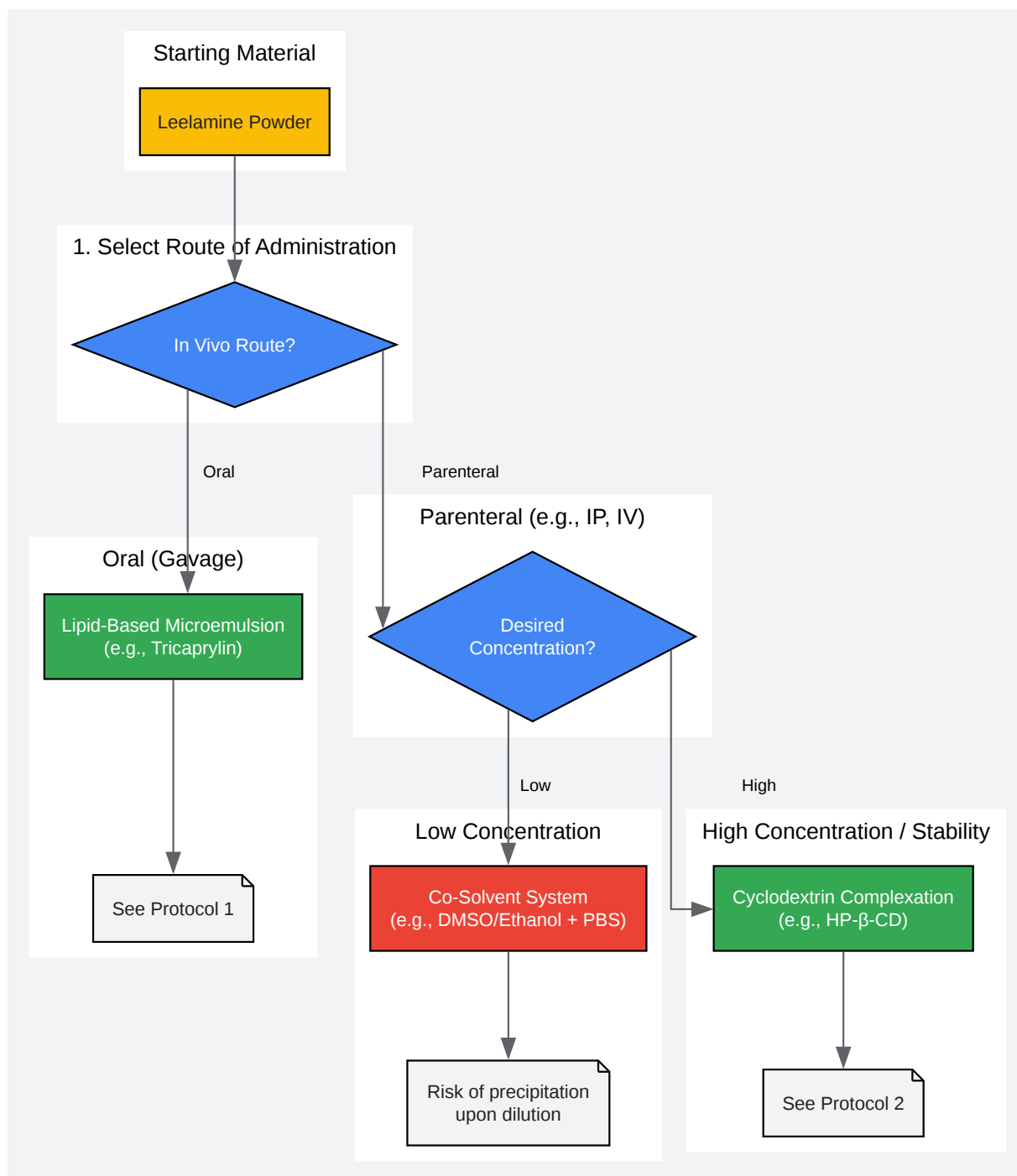
- Leelamine
- 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile water for injection or saline

Methodology:

- **Prepare Cyclodextrin Solution:** Prepare a solution of HP- β -CD in sterile water or saline. A 20-40% (w/v) solution is a typical starting point.
- **Add Leelamine:** Slowly add the Leelamine powder to the HP- β -CD solution while stirring vigorously. The molar ratio of Leelamine to HP- β -CD is typically between 1:1 and 1:5.
- **Facilitate Complexation:** Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate the complexation process. The solution should clarify as the inclusion complex forms.
- **Sterilization:** Once the Leelamine is fully dissolved and the complex is formed, sterilize the solution by filtering it through a 0.22 μ m syringe filter.
- **Confirmation (Optional):** Techniques like Phase-Solubility studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation and efficiency of the inclusion complex.

Visualizations

Experimental Workflow for Formulation Selection



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Caption: Workflow for selecting a Leelamine formulation strategy.

Leelamine's Mechanism of Action



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Caption: Simplified signaling pathway for Leelamine's anticancer activity.

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